molecular formula C11H13NO3S B8649367 2-(N,N-dimethylcarbamoylthio)-3-methoxybenzaldehyde CAS No. 88791-04-2

2-(N,N-dimethylcarbamoylthio)-3-methoxybenzaldehyde

Cat. No. B8649367
CAS RN: 88791-04-2
M. Wt: 239.29 g/mol
InChI Key: YPVRHIKRKOSZBR-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

A mixture of 2-(N,N-dimethylcarbamoylthio)-3-methoxybenzaldehyde (6.7 g), sodium hydroxide (1.4 g), water (13 ml) and methanol (27 ml) was heated under reflux under nitrogen for 1 hour then cooled to ambient temperature and washed with dichloromethane (20 ml). Water (10 ml), methanol (10 ml) and sodium chloroacetate (3.25 g) were added, the mixture was heated under reflux for 8 hours, then it was cooled to ambient temperature and acidified by the addition of 5M hydrochloric acid (15 ml). The product was extracted into dichloromethane (3×30 ml), then the combined extracts were dried (MgSO4) and the solvent was removed in vacuo. The resulting crude (2-formyl-6-methoxyphenylthio)acetic acid (3 g) was diluted with 5M aqueous sodium hydroxide solution then the mixture was heated under reflux for 3.5 hours, cooled to ambient temperature and added dropwise to stirred 5M hydrochloric acid (150 ml). The resulting solid was collected by filtration, washed with water (40 ml) and crystallised from a 3:1 mixture of methanol and water (250 ml) to give 7-methoxybenzo[b]thiophene-2-carboxylic acid (1.9 g) as a pale pink solid which was used without further purification.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)[C:3]([S:5][C:6]1[C:13]([O:14][CH3:15])=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=O)=O.[OH-:17].[Na+].[OH2:19].[CH3:20]O>>[CH3:15][O:14][C:13]1[C:6]2[S:5][C:3]([C:20]([OH:19])=[O:17])=[CH:8][C:7]=2[CH:10]=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
CN(C(=O)SC1=C(C=O)C=CC=C1OC)C
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13 mL
Type
reactant
Smiles
O
Name
Quantity
27 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stirred 5M hydrochloric acid (150 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with dichloromethane (20 ml)
ADDITION
Type
ADDITION
Details
Water (10 ml), methanol (10 ml) and sodium chloroacetate (3.25 g) were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
acidified by the addition of 5M hydrochloric acid (15 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The resulting crude (2-formyl-6-methoxyphenylthio)acetic acid (3 g) was diluted with 5M aqueous sodium hydroxide solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
ADDITION
Type
ADDITION
Details
added dropwise
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water (40 ml)
CUSTOM
Type
CUSTOM
Details
crystallised from a 3:1 mixture of methanol and water (250 ml)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1SC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.